An In-Depth Technical Guide to Arachidic Acid N-Hydroxysuccinimide Ester
An In-Depth Technical Guide to Arachidic Acid N-Hydroxysuccinimide Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidic Acid N-Hydroxysuccinimide (NHS) Ester is a specialized chemical reagent that merges the properties of a long-chain saturated fatty acid with a highly reactive functional group. It consists of a 20-carbon backbone, known as arachidic acid (or eicosanoic acid), covalently linked to an N-hydroxysuccinimide ester.[1][2] This unique bifunctional structure makes it an invaluable tool in bioconjugation, surface modification, and the development of advanced drug delivery systems.[1]
The core utility of this compound lies in the reactivity of the NHS ester group, which readily forms stable amide bonds with primary amines (-NH₂) found on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[2][3] The long, hydrophobic arachidic acid tail imparts lipophilic characteristics to the target molecule, which can be leveraged to alter its physical properties and biological interactions. This guide provides a comprehensive overview of its chemical properties, synthesis, reaction mechanisms, and key applications, complete with detailed experimental protocols.
Chemical and Physical Properties
The distinct properties of Arachidic Acid N-Hydroxysuccinimide Ester are foundational to its application in biochemical and pharmaceutical research. The long saturated fatty acid chain provides significant hydrophobicity, while the NHS ester group offers specific reactivity.[1]
Table 1: Physicochemical Properties of Arachidic Acid N-Hydroxysuccinimide Ester
| Property | Value | Source(s) |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) icosanoate | [1][4] |
| CAS Number | 69888-87-5 | [1][2][5] |
| Molecular Formula | C₂₄H₄₃NO₄ | [1][2][5] |
| Molecular Weight | 409.6 g/mol | [1][2][5] |
| Melting Point | 95-97°C | [1] |
| Boiling Point | 312.4 ± 37.0°C (Predicted) | [1] |
| Density | 1.410 ± 0.06 g/cm³ (Predicted) | [1] |
| LogP | 6.6353 | [5] |
| Polar Surface Area | 63.68 Ų | [5] |
| Purity (Typical) | ≥95% | [4][5] |
| Storage Condition | -20°C | [2] |
Synthesis and Reaction Mechanism
Synthesis
The standard synthesis of Arachidic Acid N-Hydroxysuccinimide Ester involves the activation of the carboxylic acid group of arachidic acid via a carbodiimide-mediated coupling reaction with N-hydroxysuccinimide.[4] This two-stage, one-pot process is efficient and minimizes the formation of undesirable byproducts.[4]
The reaction begins with the carbodiimide (e.g., EDC or DCC) activating the arachidic acid to form a highly reactive O-acylisourea intermediate.[4] This intermediate is susceptible to hydrolysis but is quickly stabilized by reacting with N-hydroxysuccinimide to yield the more stable NHS ester and a urea byproduct.[4]
Bioconjugation Mechanism
The primary reaction chemistry of the NHS ester is its efficient and selective reaction with primary amines (e.g., the ε-amino group of lysine residues) to form a stable amide bond.[1][4] This nucleophilic acyl substitution reaction is highly dependent on pH.[3][4]
At a pH below 7, primary amines are protonated (-NH₃⁺) and are not sufficiently nucleophilic.[3][6] Conversely, at a high pH, the NHS ester is prone to rapid hydrolysis, where water acts as a nucleophile, converting the ester back to the unreactive carboxylic acid.[7][8] The optimal pH for this reaction is typically between 7.2 and 8.5, providing a balance between amine reactivity and ester stability.[3][9]
Applications in Research and Drug Development
The dual characteristics of Arachidic Acid NHS Ester make it a versatile tool for modifying biomolecules and materials.
-
Protein and Peptide Lipidation: Covalently attaching the 20-carbon arachidic acid chain can profoundly alter a protein's physical properties.[4] This lipidation increases hydrophobicity, which can be used to enhance a protein's association with cell membranes, improve its pharmacokinetic profile by promoting binding to serum proteins like albumin, or increase the in-vivo half-life of therapeutic proteins.[10][11]
-
Drug Delivery Systems: This reagent is valuable for functionalizing lipid-based drug delivery systems like liposomes and nanoparticles.[1] The long fatty acid chain can anchor to the lipid core of a nanoparticle, presenting the reactive NHS ester on the surface for subsequent conjugation of targeting ligands or other molecules.[12][13]
-
Surface Modification: The hydrophobic nature of the arachidic acid tail allows it to serve as an anchor for modifying surfaces of materials like biodegradable polymers (e.g., PLGA).[12] This is particularly useful in creating drug-eluting implants or scaffolds for tissue engineering where surface properties are critical.
-
Creation of Amphiphilic Bioconjugates: The conjugation of this lipid moiety to hydrophilic molecules creates amphiphilic structures with unique solubility profiles, which can be useful for creating novel biomaterials or probes for studying biological membranes.[1]
Experimental Protocols
Protocol 1: Synthesis of Arachidic Acid N-Hydroxysuccinimide Ester
This protocol describes a standard carbodiimide-mediated synthesis.
Materials:
-
Arachidic Acid
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Magnetic stirrer and standard glassware
Procedure:
-
In a clean, dry round-bottom flask, dissolve arachidic acid (1 mmol) in anhydrous CH₂Cl₂ (5 mL).[1]
-
To this solution, add N-hydroxysuccinimide (1.1 mmol) and EDC·HCl (1.15 mmol).[1]
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for approximately 2-4 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be washed with a mild acid (e.g., 5% HCl) and brine to remove the urea byproduct and excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the product via recrystallization or column chromatography as needed.
Protocol 2: General Protein Labeling
This protocol provides a general framework for conjugating the NHS ester to a protein. Optimization is often required based on the specific protein.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
Arachidic Acid N-Hydroxysuccinimide Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3-8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Sephadex G-25) for purification
Procedure:
-
Prepare Protein Solution: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in the Reaction Buffer.[14] The buffer must be free of primary amines (e.g., Tris or glycine).[14]
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the Arachidic Acid NHS Ester in anhydrous DMSO or DMF to a concentration of 10-25 mM.[14]
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved NHS ester to the protein solution.[14] The optimal ratio must be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[14]
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.[6][14] Incubate for 15-30 minutes.[14]
-
Purification: Remove excess, unreacted reagent and byproducts (like hydrolyzed ester and NHS) by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).[14]
-
Characterization: Analyze the resulting conjugate to determine the degree of labeling (DOL) and confirm protein integrity and function.
References
- 1. Arachidic Acid N-Hydroxysuccinimide Ester (69888-87-5) for sale [vulcanchem.com]
- 2. Arachidic Acid N-Hydroxysuccinimide Ester, 69888-87-5 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Arachidic Acid N-Hydroxysuccinimide Ester | 69888-87-5 | Benchchem [benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Surface Modification of Lipid-Based Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
